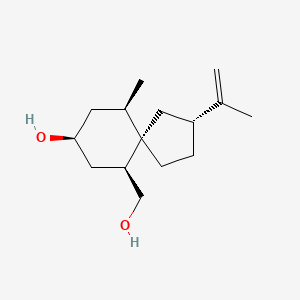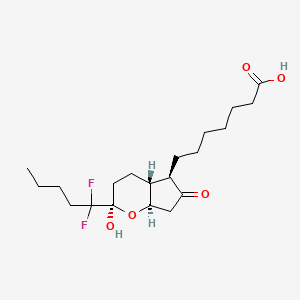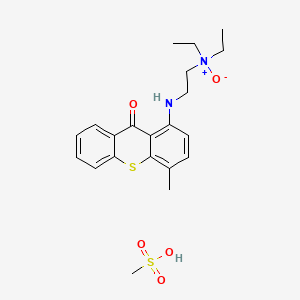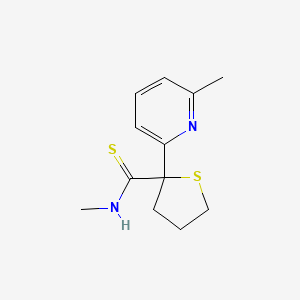
Lumefantrin
Übersicht
Beschreibung
Lumefantrin ist ein Antimalariamittel, das in Kombination mit Artemether zur Behandlung von akuter, unkomplizierter Malaria durch Plasmodium falciparum eingesetzt wird. Diese Kombinationstherapie ist wirksam gegen die Erythrozytenstadien von Plasmodium-Arten und ist besonders nützlich bei der Behandlung von Infektionen, die in Chloroquin-resistenten Gebieten erworben wurden .
Wissenschaftliche Forschungsanwendungen
Lumefantrin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zum Studium der Synthese und Formulierung von Antimalariamitteln verwendet.
Biologie: Untersucht auf seine Wirkungen auf die Erythrozytenstadien von Arten.
Medizin: Wird häufig in Kombination mit Artemether zur Behandlung von Malaria eingesetzt.
Industrie: Wird bei der Entwicklung von nanostrukturierten Lipidträgern eingesetzt, um seine Bioverfügbarkeit zu verbessern .
Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine antimalarielle Wirkung entfaltet, ist nicht vollständig geklärt. Es wird vermutet, dass es die Bildung von β-Hämatin hemmt, indem es einen Komplex mit Hämin bildet, wodurch das Parasit daran gehindert wird, Häm zu entgiften. Diese Hemmung stört die Nukleinsäure- und Proteinsynthese im Parasiten .
Wirkmechanismus
Lumefantrine, also known as Benflumetol, is an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum .
Target of Action
Lumefantrine is a blood schizonticide active against erythrocytic stages of Plasmodium falciparum . It is thought that administration of lumefantrine with artemether results in cooperative antimalarial clearing effects .
Mode of Action
The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
Lumefantrine is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein . The interaction of lumefantrine with these proteins can affect its pharmacokinetics and efficacy.
Pharmacokinetics
Lumefantrine exhibits a 2-compartment open model with first-order absorption . Age has a significant positive correlation with bioavailability in a model that included allometric scaling . Peak plasma concentrations are observed after about 6–8 hours . Concomitant intake of a high-fat meal enhances the absorption of lumefantrine, resulting in an increase in the relative bioavailability .
Result of Action
The administration of lumefantrine results in rapid parasite clearance and resolution of clinical symptoms, with all patients achieving complete recovery from asexual parasitemia and fever by day 3 . The prevalence of gametocytes decreases from 6.3% on D0 to 2.5% on D2, D3, D7, and ultimately achieving complete clearance afterward .
Action Environment
Environmental factors such as age, weight, and pre-treatment parasitemia can influence the pharmacokinetics and efficacy of lumefantrine . For instance, lumefantrine exposure levels in children aged 6 months to 2 years were generally lower than levels published for older children and adults . Further refinement of artemether-lumefantrine dosing to improve exposure in infants and very young children may be warranted .
Biochemische Analyse
Biochemical Properties
Lumefantrine plays a crucial role in biochemical reactions by inhibiting the formation of β-hematin. It forms a complex with hemin, which prevents the polymerization of heme into hemozoin, a non-toxic form of heme . This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death. Lumefantrine also inhibits nucleic acid and protein synthesis in the parasite . The compound interacts with various biomolecules, including hemin and nucleic acids, through complex formation and inhibition mechanisms .
Cellular Effects
Lumefantrine affects various types of cells and cellular processes. In Plasmodium-infected erythrocytes, it disrupts the detoxification of heme, leading to the accumulation of toxic free heme . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the death of the parasite . Lumefantrine’s impact on cell function includes the inhibition of nucleic acid and protein synthesis, which are critical for the parasite’s survival .
Molecular Mechanism
The molecular mechanism of lumefantrine involves its interaction with hemin to form a complex that inhibits the formation of β-hematin . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic free heme within the parasite . Additionally, lumefantrine inhibits nucleic acid and protein synthesis by interfering with the parasite’s metabolic processes . These actions collectively contribute to the antimalarial effects of lumefantrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lumefantrine change over time. The compound is known for its stability and long half-life, which allows it to maintain therapeutic levels in the bloodstream for an extended period . Studies have shown that lumefantrine remains effective in inhibiting the growth of Plasmodium parasites over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of nucleic acid and protein synthesis, leading to the continued death of the parasite .
Dosage Effects in Animal Models
The effects of lumefantrine vary with different dosages in animal models. At therapeutic doses, lumefantrine effectively clears Plasmodium infections without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . Threshold effects include the minimum effective dose required to achieve parasite clearance and the maximum tolerated dose before adverse effects occur .
Metabolic Pathways
Lumefantrine is metabolized primarily in the liver by cytochrome P450 3A4 (CYP3A4) enzymes . The major metabolite found in plasma is desbutyl-lumefantrine . This metabolic pathway involves the oxidation of lumefantrine, which is then further processed and excreted . The interaction with CYP3A4 is crucial for the drug’s bioavailability and efficacy .
Transport and Distribution
Lumefantrine is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, which facilitates its transport across cell membranes . The compound is distributed primarily in the liver, where it undergoes metabolism, and in the bloodstream, where it exerts its antimalarial effects . The interaction with transporters and binding proteins affects its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of lumefantrine is primarily within the digestive vacuole of Plasmodium parasites . This localization is critical for its activity, as it allows the compound to interact with hemin and inhibit the formation of β-hematin . The targeting signals and post-translational modifications that direct lumefantrine to the digestive vacuole are essential for its antimalarial efficacy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lumefantrin wird durch einen mehrstufigen Prozess synthetisiert. Ein wichtiger Schritt beinhaltet die Reaktion von 2,7-Dichlor-9-(4-Chlorbenzyliden)-9H-Fluoren mit Dibutylamin zur Bildung der Zwischenverbindung, die dann zu this compound reduziert wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethylacetat und Katalysatoren wie Dimethylaminopyridin .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet häufig die Herstellung von Feststoffdispersionen zur Verbesserung seiner Bioverfügbarkeit. Techniken wie Heißemulgierung-Sonden-Sonifizierung und die Verwendung von Hilfsstoffen zur Stabilisierung der amorphen Form werden eingesetzt. Es wurde gezeigt, dass diese Verfahren die Bioverfügbarkeit von this compound deutlich erhöhen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lumefantrin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu this compound-Bernsteinsäure oxidiert werden.
Reduktion: Die Reduktion von Zwischenverbindungen während seiner Synthese.
Substitution: Substitutionsreaktionen, bei denen Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Dibutylamin und Katalysatoren wie Dimethylaminopyridin werden eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind this compound-Bernsteinsäure und andere Derivate, die in weiteren Synthese- und Formulierungsprozessen verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Lumefantrin wird oft mit anderen Antimalariamitteln verglichen, wie z. B.:
Artemether: Wird in Kombination mit this compound aufgrund seiner schnellen Wirkung eingesetzt.
Mefloquin: Ein weiteres Aminoalkoholantimalariamittel mit einem anderen Wirkmechanismus.
Chloroquin: Ein älteres Antimalariamittel mit weit verbreiteten Resistenzproblemen.
Piperaquine: Wird in Kombinationstherapien ähnlich wie this compound eingesetzt
Die Besonderheit von this compound liegt in seiner längeren Halbwertszeit im Vergleich zu Artemether, was dazu beiträgt, dass nach der Kombinationsbehandlung Restparasiten beseitigt werden .
Eigenschaften
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
| Record name | Lumefantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumefantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMEFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENFLUMETOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)







